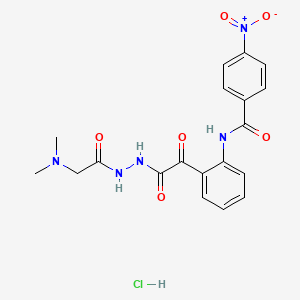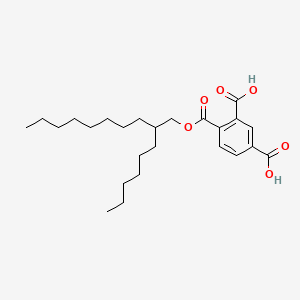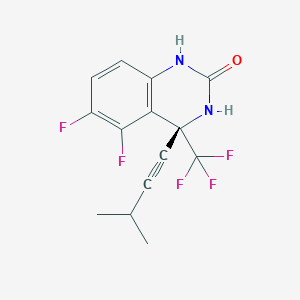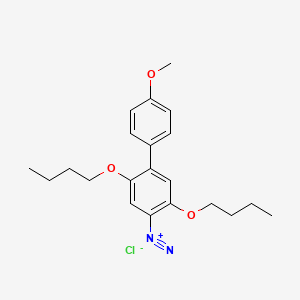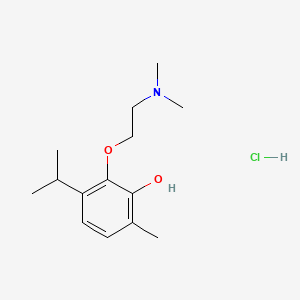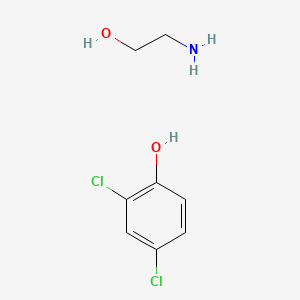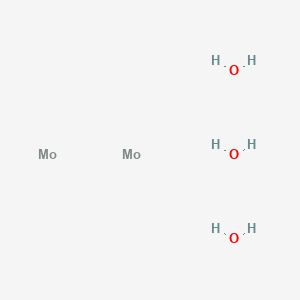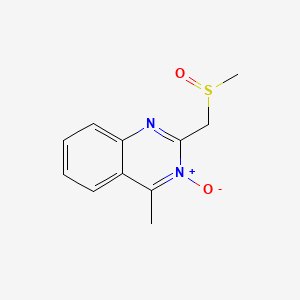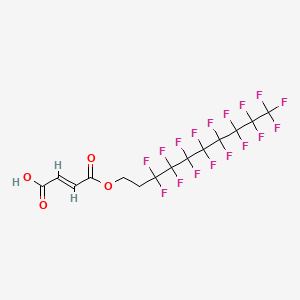
2-Isobutyl-5-methylanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutyl-5-methylanisole is an organic compound with the molecular formula C12H18O. It is a derivative of anisole, characterized by the presence of an isobutyl group and a methyl group attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5-methylanisole typically involves the alkylation of anisole derivatives. One common method is the Friedel-Crafts alkylation, where anisole reacts with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
2-Isobutyl-5-methylanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the aromatic ring makes it more reactive towards electrophiles, leading to substitution reactions at the ortho and para positions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include quinones or other oxidized forms.
Reduction: Products include more saturated hydrocarbons.
科学的研究の応用
2-Isobutyl-5-methylanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Isobutyl-5-methylanisole involves its interaction with specific molecular targets and pathways. The methoxy group on the aromatic ring enhances its reactivity, allowing it to participate in various biochemical reactions. The isobutyl and methyl groups contribute to its unique chemical properties, influencing its interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
Anisole: A simpler derivative with only a methoxy group attached to the aromatic ring.
2-Isobutyl-5-methylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Isobutyl-5-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a methoxy group.
Uniqueness
2-Isobutyl-5-methylanisole is unique due to the presence of both isobutyl and methyl groups on the aromatic ring, which significantly influences its chemical reactivity and applications. Its distinct structure allows for specific interactions in chemical and biological systems, making it valuable in various research and industrial applications.
特性
CAS番号 |
94291-45-9 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
2-methoxy-4-methyl-1-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H18O/c1-9(2)7-11-6-5-10(3)8-12(11)13-4/h5-6,8-9H,7H2,1-4H3 |
InChIキー |
ITCLFWJTLBAMIG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




